REACTION_SMILES
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[CH3:27][C:28](=[O:29])[OH:30].[CH3:31][CH2:32][OH:33].[K+:26].[OH-:25].[OH2:34].[s:1]1[c:2]([NH:6][S:7](=[O:8])(=[O:9])[c:10]2[cH:11][c:12]3[c:16]([cH:17][cH:18]2)[CH2:15][N:14]([C:19](=[O:20])[C:21]([Cl:22])([Cl:23])[Cl:24])[CH2:13]3)[n:3][cH:4][cH:5]1>>[s:1]1[c:2]([NH:6][S:7](=[O:8])(=[O:9])[c:10]2[cH:11][c:12]3[c:16]([cH:17][cH:18]2)[CH2:15][NH:14][CH2:13]3)[n:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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O=C(N1Cc2ccc(S(=O)(=O)Nc3nccs3)cc2C1)C(Cl)(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(N1Cc2ccc(S(=O)(=O)Nc3nccs3)cc2C1)C(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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O=S(=O)(Nc1nccs1)c1ccc2c(c1)CNC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |